2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

5-HT3 receptor antagonism von Bezold-Jarisch reflex serotonin receptor pharmacology

2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 103986-71-6; molecular formula C₁₁H₁₂O₃; MW 192.21) is a cis-configured, 2,3-disubstituted dihydrobenzofuran-7-carboxylic acid. This compound belongs to the dihydrobenzofuran-7-carboxylic acid class, a scaffold that serves as the key carboxylic acid intermediate for potent serotonin-3 (5-HT₃) receptor antagonists, most notably the clinical candidate zatosetron.

Molecular Formula C11H12O3
Molecular Weight 192.214
CAS No. 103986-71-6
Cat. No. B2908576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
CAS103986-71-6
Molecular FormulaC11H12O3
Molecular Weight192.214
Structural Identifiers
SMILESCC1C(OC2=C1C=CC=C2C(=O)O)C
InChIInChI=1S/C11H12O3/c1-6-7(2)14-10-8(6)4-3-5-9(10)11(12)13/h3-7H,1-2H3,(H,12,13)
InChIKeyNDHRSRDLHFRGSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid (CAS 103986-71-6): Procurement-Relevant Structural and Pharmacophoric Profile


2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 103986-71-6; molecular formula C₁₁H₁₂O₃; MW 192.21) is a cis-configured, 2,3-disubstituted dihydrobenzofuran-7-carboxylic acid . This compound belongs to the dihydrobenzofuran-7-carboxylic acid class, a scaffold that serves as the key carboxylic acid intermediate for potent serotonin-3 (5-HT₃) receptor antagonists, most notably the clinical candidate zatosetron [1]. The presence of methyl groups at both the 2- and 3-positions of the saturated dihydrofuran ring distinguishes it from the more extensively studied 2,2-dimethyl (gem-dimethyl) congener, introducing two chiral centers and a cis stereochemical configuration that are absent in the achiral 2,2-dimethyl analog [2].

Why 2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid Cannot Be Interchanged with Unsubstituted or 2,2-Dimethyl Analogs


Dihydrobenzofuran-7-carboxylic acids are not interchangeable building blocks. The Kuroita SAR study established a strict pharmacophoric rank order at the 5-HT₃ receptor: dimethyl > (2S)-monomethyl > (2R)-monomethyl > unsubstituted (dihydro), with the most potent 2,2-dimethyl derivative displaying a Ki of 0.055 nM and an in vivo ED₅₀ of 0.18 µg/kg i.v. [1]. The 2,3-dimethyl substitution pattern found in CAS 103986-71-6 introduces two stereogenic centers (cis configuration), creating four possible stereoisomers—a chiral complexity absent in the achiral 2,2-dimethyl analogue. This stereochemical dimension is critical because the (2S)-methyl configuration was shown to be the key contributor to enhanced 5-HT₃ receptor affinity [1]. Furthermore, the synthetic routes to 2,3-dimethyl versus 2,2-dimethyl dihydrobenzofuran-7-carboxylic acids are mechanistically divergent: the 2,2-dimethyl series is accessed via Claisen rearrangement of methallyl aryl ethers (as in US Patent 4,921,982), whereas 2,3-dimethyl cis-substituted derivatives require stereoselective cyclization conditions involving oxonium ion intermediates [2][3]. Generic substitution without regard to substitution pattern and stereochemistry will lead to compounds with unpredictable pharmacological activity and incompatible synthetic provenance.

Quantitative Differentiation Evidence: 2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid vs. Closest Analogs


5-HT₃ Receptor Pharmacophoric Activity: Methylation Rank Order Establishes Substitution-Dependent Potency Gradient

In a systematic SAR evaluation of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, Kuroita et al. (1994) demonstrated that methylation at the 2-position of the dihydrobenzofuran ring produces a clear potency rank order: 2,2-dimethyl > (2S)-monomethyl > (2R)-monomethyl > unsubstituted dihydro [1]. The most potent compound in this series, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride (compound 24), exhibited a 5-HT₃ receptor binding affinity Ki of 0.055 nM and in vivo antagonism of the von Bezold-Jarisch reflex with an ED₅₀ of 0.18 µg/kg i.v. [1]. By contrast, the unsubstituted dihydro analogue showed substantially weaker activity (quantitative rank order only; individual Ki values for unsubstituted not reported in abstract). This class-level SAR provides inferential support that the 2,3-dimethyl substitution pattern in CAS 103986-71-6—bearing two methyl groups on the dihydrofuran ring—is expected to confer enhanced 5-HT₃ receptor pharmacophoric properties relative to the unsubstituted parent 2,3-dihydrobenzofuran-7-carboxylic acid (CAS 35700-40-4).

5-HT3 receptor antagonism von Bezold-Jarisch reflex serotonin receptor pharmacology

Stereochemical Complexity: Chiral Differentiation vs. Achiral 2,2-Dimethyl Analogue

The 2,3-dimethyl substitution of CAS 103986-71-6 generates two chiral centers (C2 and C3), giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The cis isomer (2S,3S / 2R,3R enantiomeric pair) is the form identified for this compound based on its role as the downstream hydrolysis product of (2S,3S)-2,3-dimethyl-2,3-dihydro-benzofuran-7-carboxylic acid methyl ester (CAS 133844-97-0) [1]. In contrast, the 2,2-dimethyl analogue (CAS 42327-95-7) is achiral—it possesses a prochiral center at C3 but no stereogenic carbon atoms. The Kuroita SAR study explicitly demonstrated stereochemical dependence of 5-HT₃ activity: the (2S)-monomethyl configuration was more potent than the (2R)-monomethyl configuration, with the rank order being dimethyl ≥ (2S)-methyl > (2R)-methyl > dihydro [2]. Cyclodextrin-based LC stationary phases have been successfully employed for enantiomeric separation of chiral dihydrobenzofuran derivatives, demonstrating the practical accessibility of enantiopure material [3].

chiral resolution stereoselective synthesis enantiomeric separation

Synthetic Route Differentiation: Divergent Cyclization Pathways for 2,3-Dimethyl vs. 2,2-Dimethyl Congeners

The synthetic access to 2,3-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid proceeds through a fundamentally different mechanistic pathway than that used for the 2,2-dimethyl series. Stanetty et al. (1990) reported that for dihydrobenzofuran-7-carboxylic acids bearing methyl groups in the heterocyclic portion, the synthetic route is dictated by the substitution pattern: Claisen rearrangement (Path A) is employed for certain substitution types, while directed lithiation methodology (Path B) is required for others [1]. In the patented Eli Lilly process for the 2,2-dimethyl series (US 4,921,982), the key cyclization involves Claisen rearrangement of 2-methyl-2-propenyl aryl ethers followed by acid-catalyzed ring closure, yielding 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid in 82% yield (m.p. 135-137 °C) [2]. By contrast, cis-2,3-dimethyl-2,3-dihydrobenzofurans are prepared via cyclizations involving oxonium ion intermediates, as demonstrated by Horaguchi et al. (1978), enabling stereochemical control not achievable through the Claisen route [3]. The 2,3-dimethyl compound therefore requires distinct starting materials and reaction conditions, making it a non-substitutable intermediate in synthetic sequences optimized for a specific stereochemical outcome.

Claisen rearrangement oxonium ion cyclization directed lithiation

Zatosetron Pharmacophore Context: 7-Carboxylic Acid as the Critical Intermediate for 5-HT₃ Antagonist Assembly

The 7-carboxylic acid functionality of dihydrobenzofurans is the essential coupling handle for constructing 5-HT₃ receptor antagonists of the zatosetron class. Robertson et al. (1992) demonstrated that replacing a simple benzoyl moiety with a benzofuran-7-carboxamide as the aroyl portion led to a substantial increase in 5-HT₃ receptor affinity [1]. The optimal antagonist identified, zatosetron maleate (endo-5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-benzofurancarboxamide), exhibited an ED₅₀ of 0.86 µg/kg i.v. for blocking 5-HT-induced bradycardia in rats, with oral efficacy at doses as low as 30 µg/kg and a duration of action exceeding 6 hours [1]. The 7-carbamyl regiochemistry, dimethyl substitution, chloro substituent, and endo stereochemistry were all identified as crucial SAR elements [1]. The cis-2,3-dimethyl-7-carboxylic acid (CAS 103986-71-6) provides a stereochemically defined alternative to the 2,2-dimethyl core for exploring the effects of chirality at both C2 and C3 on 5-HT₃ antagonist pharmacology—a dimension completely unexplored in the zatosetron SAR literature, which was limited to achiral 2,2-dimethyl or racemic monomethyl substitution [2].

zatosetron 5-HT3 antagonist intermediate benzofuran-7-carboxamide

Procurement-Guiding Application Scenarios for 2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid (CAS 103986-71-6)


Stereospecific 5-HT₃ Antagonist Lead Optimization and Chiral SAR Expansion

Medicinal chemistry teams pursuing next-generation 5-HT₃ receptor antagonists can employ CAS 103986-71-6 as a chiral carboxylic acid building block for amide coupling to azabicyclic amines (tropane, quinuclidine). The cis-2,3-dimethyl stereochemistry enables the systematic exploration of C2 and C3 chirality effects on 5-HT₃ receptor binding, an SAR dimension not addressed in the foundational zatosetron studies by Robertson et al. (1992), which were limited to achiral 2,2-dimethyl and racemic monomethyl substitution [1]. Kuroita et al. (1994) established that the (2S)-methyl configuration enhances 5-HT₃ affinity; the 2,3-dimethyl scaffold extends this finding by introducing a second stereocenter at C3 [2]. Researchers should procure the enantiopure (2S,3S) form or the racemic cis mixture depending on whether stereospecific SAR or diastereomeric profiling is the experimental objective.

Chiral Chromatographic Method Development and Enantiomeric Purity Specification

The presence of two stereogenic centers in CAS 103986-71-6 makes it a valuable probe compound for developing and validating chiral HPLC and SFC separation methods for dihydrobenzofuran carboxylic acids. Cyclodextrin-based LC stationary phases have been successfully applied to enantiomeric separation of structurally related chiral dihydrobenzofurans [1]. Analytical laboratories establishing enantiomeric purity specifications for dihydrobenzofuran intermediates can use this compound to benchmark column performance, optimize mobile phase conditions, and validate resolution (Rs) between cis enantiomers. The compound's carboxylic acid functionality also permits derivatization to diastereomeric amides or esters for alternative chiral analysis approaches. This application is directly relevant to quality control in pharmaceutical intermediate supply chains where stereochemical integrity is critical.

Dihydrobenzofuran Scaffold Diversification for Fragment-Based Drug Discovery (FBDD)

The dihydrobenzofuran-7-carboxylic acid scaffold has demonstrated utility in fragment-based approaches, with DHBF-7-carboxamide derivatives showing lead-like activity (e.g., IC₅₀ = 9.45 µM against BRCA-deficient tumor targets) [1]. The 2,3-dimethyl substituted variant (CAS 103986-71-6) offers enhanced three-dimensionality and increased sp³ character (sp³-hybridized carbon fraction: 0.42 for the methyl ester) compared to the planar unsubstituted 2,3-dihydrobenzofuran-7-carboxylic acid (CAS 35700-40-4), potentially improving fragment physicochemical properties for CNS drug discovery programs. The computed LogP of 2.5 for the methyl ester suggests favorable lipophilicity for blood-brain barrier penetration, while the carboxylic acid handle enables rapid amide library synthesis for hit-to-lead expansion [2].

Process Chemistry Route Scouting for Stereochemically Defined Intermediates

Process research groups evaluating synthetic routes to chiral dihydrobenzofuran-7-carboxylic acid intermediates must choose between the Claisen rearrangement pathway (established for 2,2-dimethyl analogues; 82% yield at scale per US 4,921,982) [1] and stereoselective oxonium ion cyclization or directed lithiation approaches (Stanetty Path A/B) required for 2,3-dimethyl substitution [2]. CAS 103986-71-6 serves as a reference standard for route scouting studies aimed at developing scalable, enantioselective syntheses of cis-2,3-dimethyl dihydrobenzofuran-7-carboxylic acids. Procurement of the compound in high purity (>95%) enables process chemists to establish analytical methods (HPLC retention time, melting point, NMR fingerprint) before committing to multi-step synthetic campaigns.

Quote Request

Request a Quote for 2,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.